2-Bromo-6-methoxy-3-nitropyridine

Catalog No.
S764263
CAS No.
344296-05-5
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-3-nitropyridine

CAS Number

344296-05-5

Product Name

2-Bromo-6-methoxy-3-nitropyridine

IUPAC Name

2-bromo-6-methoxy-3-nitropyridine

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3

InChI Key

GYUZCAKTIFPHRB-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Br
  • Organic synthesis: The presence of a bromine, methoxy, and nitro group on a pyridine ring suggests potential utility as a building block in organic synthesis. The reactive nature of these functional groups could allow for further elaboration into more complex molecules [].
  • Medicinal chemistry: Nitroaromatic compounds are a well-studied class of molecules with various biological activities. 2-Bromo-6-methoxy-3-nitropyridine could be investigated for potential medicinal properties, such as antimicrobial or antiparasitic activity [].
  • Material science: Nitroaromatic compounds can also be used as precursors for the development of novel materials. The combination of electron-withdrawing (nitro) and electron-donating (methoxy) groups in 2-Bromo-6-methoxy-3-nitropyridine could be of interest for the design of materials with specific electronic properties [].

2-Bromo-6-methoxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H5BrN2O3C_6H_5BrN_2O_3. It features a pyridine ring substituted at the 2-position with a bromine atom, at the 6-position with a methoxy group, and at the 3-position with a nitro group. This compound is characterized by its pale yellow solid appearance and is soluble in organic solvents. Its structure can be depicted as follows:

text
OCH3 | Br--C1 / \ C2 N / \ C3 C4 // \ N O2

The presence of the bromine, methoxy, and nitro groups contributes to its unique chemical reactivity and biological properties.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in coupling reactions.
  • Coupling Reactions: It can participate in Suzuki or Negishi coupling reactions due to the presence of the bromine atom, leading to the formation of biaryl compounds .

Research indicates that 2-Bromo-6-methoxy-3-nitropyridine exhibits biological activity by inhibiting certain enzymes involved in metabolic pathways. This alteration in metabolic processes makes it a candidate for further pharmacological studies. Additionally, its derivatives have been explored for potential therapeutic applications due to their ability to interact with biological targets.

Several synthetic routes exist for producing 2-Bromo-6-methoxy-3-nitropyridine:

  • Bromination of 6-Methoxy-3-nitropyridine: This method involves treating 6-methoxy-3-nitropyridine with bromine or brominating agents under controlled conditions to achieve selective bromination at the 2-position.
  • Multi-step Synthesis: A more complex route may involve several steps, including nitration and subsequent bromination, utilizing intermediates such as 6-methoxy-3-bromopyridine .

2-Bromo-6-methoxy-3-nitropyridine finds applications in:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the development of polymers or materials that require specific electronic properties due to its heteroatom content.
  • Chemical Research: As a reagent in various organic synthesis reactions.

Studies on the interactions of 2-Bromo-6-methoxy-3-nitropyridine with biological molecules have shown its potential to inhibit certain enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Further research is needed to elucidate its full biological profile.

Several compounds share structural similarities with 2-Bromo-6-methoxy-3-nitropyridine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Bromo-3-methoxy-6-nitropyridine0.89Different substitution pattern affecting reactivity
5-Bromo-3-methoxy-2-nitropyridine0.85Substituted at the 5-position instead of the 2-position
4,6-Dibromo-2-nitropyridin-3-ol0.86Contains two bromine substituents
2-Bromo-3-ethoxy-6-nitropyridine0.85Ethoxy group instead of methoxy

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, influencing their chemical behavior and biological activity.

XLogP3

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Wikipedia

2-Bromo-6-methoxy-3-nitropyridine

Dates

Modify: 2023-08-15

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